4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid
CAS No.: 68564-43-2
Cat. No.: VC21296894
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.
![4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid - 68564-43-2](/images/no_structure.jpg)
Specification
CAS No. | 68564-43-2 |
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Molecular Formula | C11H12O3 |
Molecular Weight | 192.21 g/mol |
IUPAC Name | 4-(2-methylprop-2-enoxy)benzoic acid |
Standard InChI | InChI=1S/C11H12O3/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6H,1,7H2,2H3,(H,12,13) |
Standard InChI Key | YZIGMXGSNCLNOR-UHFFFAOYSA-N |
SMILES | CC(=C)COC1=CC=C(C=C1)C(=O)O |
Canonical SMILES | CC(=C)COC1=CC=C(C=C1)C(=O)O |
Introduction
Chemical Properties and Structure
The structural characteristics of this compound can be represented using various chemical identifiers as outlined in the table below:
Parameter | Value |
---|---|
IUPAC Name | 4-(2-methylprop-2-enoxy)benzoic acid |
Molecular Formula | C11H12O3 |
Molecular Weight | 192.21 g/mol |
CAS Number | 68564-43-2 |
InChI | InChI=1S/C11H12O3/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6H,1,7H2,2H3,(H,12,13) |
InChI Key | YZIGMXGSNCLNOR-UHFFFAOYSA-N |
Canonical SMILES | CC(=C)COC1=CC=C(C=C1)C(=O)O |
Preparation Methods
The synthesis of 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid involves several established routes, with the most common approach utilizing the reaction between 4-hydroxybenzoic acid and 2-methylprop-2-en-1-ol in the presence of appropriate reagents.
Synthetic Routes
The primary synthetic pathway typically employs an etherification reaction where 4-hydroxybenzoic acid reacts with 2-methylprop-2-en-1-ol (or its activated derivative) under specific reaction conditions. This process generally proceeds via a nucleophilic substitution mechanism, where the phenolic hydroxyl group of 4-hydroxybenzoic acid acts as a nucleophile.
The reaction typically proceeds via the following steps:
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Activation of the hydroxyl group of 2-methylprop-2-en-1-ol to create a better leaving group
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Deprotonation of the phenolic hydroxyl group to enhance its nucleophilicity
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Nucleophilic substitution reaction to form the ether linkage
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Purification of the final product
Alternative synthetic approaches include:
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The Mitsunobu reaction, which involves the direct coupling of 4-hydroxybenzoic acid with 2-methylprop-2-en-1-ol using triphenylphosphine and a dialkyl azodicarboxylate.
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A protection-deprotection strategy where the carboxylic acid group is first protected (commonly as a methyl ester), followed by etherification of the phenolic hydroxyl group, and subsequent deprotection to regenerate the carboxylic acid functionality.
Industrial Production
In industrial settings, the production of 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid can be optimized using continuous flow reactors, which allow for precise control of reaction parameters such as temperature, pressure, and catalyst concentration. These controlled conditions help maximize yield and purity while minimizing waste production.
Purification methods for the compound typically include recrystallization from suitable solvent systems or column chromatography using silica gel with appropriate eluents to ensure high purity of the final product. The industrial scale production often incorporates process optimizations to enhance efficiency and sustainability of the synthetic route.
Chemical Reactivity
The reactivity of 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid is primarily determined by its three functional groups: the carboxylic acid, the aromatic ring, and the methallyl moiety. Each of these structural components can undergo specific transformations under appropriate conditions.
Carboxylic Acid Reactions
The carboxylic acid group undergoes typical reactions associated with this functionality:
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Esterification: Reaction with alcohols under acidic conditions produces corresponding esters. For example, reaction with methanol in the presence of H2SO4 yields methyl 4-[(2-methylprop-2-en-1-yl)oxy]benzoate via an acid-catalyzed nucleophilic acyl substitution mechanism.
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Amide formation: The carboxylic acid can react with amines to form amides, often requiring activation via coupling agents.
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Reduction: Using appropriate reducing agents, the carboxylic acid can be reduced to a primary alcohol.
Aromatic Ring Reactions
The aromatic ring can participate in various electrophilic aromatic substitution reactions, with regioselectivity influenced by the existing substituents:
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Ortho-selective iodination: Using N-iodosuccinimide (NIS) with an [Ir(cod)OMe]2 catalyst in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) at 40°C, the compound undergoes iodination at the ortho position relative to the carboxylic acid group, yielding 2-iodo-4-[(2-methylprop-2-en-1-yl)oxy]benzoic acid.
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Nitration, halogenation, and sulfonation reactions can also occur on the aromatic ring under appropriate conditions.
Methallyl Group Reactions
The methallyl substituent contains a terminal alkene that can participate in various addition reactions:
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Hydrogenation: Using H2 with Pd/C catalyst in ethanol at room temperature and atmospheric pressure converts the methallyl group to a 2-methylpropyl group, yielding 4-[(2-methylpropyl)oxy]benzoic acid.
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Epoxidation: Treatment with meta-chloroperbenzoic acid (m-CPBA) in dichloromethane results in epoxidation of the double bond, producing 4-[(2-methyl-2,3-epoxypropyl)oxy]benzoic acid.
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Free radical polymerization: In the presence of initiators such as azobisisobutyronitrile (AIBN) and heat, the methallyl groups can undergo polymerization, forming polymeric networks through crosslinking.
Ether Linkage Reactions
The ether bond connecting the benzoic acid core to the methallyl group can be cleaved under specific conditions:
Reaction Type | Reagents/Conditions | Products |
---|---|---|
Acidic Cleavage | HI (48%), reflux | 4-Hydroxybenzoic acid + 2-methylprop-2-en-1-yl iodide |
Oxidative Cleavage | Ozone (O3), then Zn/H2O | 4-Hydroxybenzoic acid + acetone |
Allylic Oxidation
Controlled oxidation can target the allylic position of the methallyl group:
Using selenium dioxide (SeO2) in dioxane/water under reflux conditions for 12 hours results in oxidation at the allylic position, yielding 4-[(2-methyl-3-oxoprop-1-en-1-yl)oxy]benzoic acid.
This diverse reactivity profile makes 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid a versatile starting material for the synthesis of a wide range of derivatives with potential applications in various fields.
Research Applications
Organic Synthesis
4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid serves as a valuable building block in organic chemistry due to its multifunctional structure. The compound's utility stems from:
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The carboxylic acid group, which can be converted to various derivatives including esters, amides, and acid chlorides.
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The aromatic ring, which can undergo electrophilic aromatic substitution reactions to introduce additional functional groups.
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The methallyl group, which provides an unsaturated site for reactions such as epoxidation, hydrogenation, and addition reactions.
These transformations allow for the incorporation of this compound into more complex molecular frameworks, contributing to the synthesis of compounds with applications in pharmaceuticals and materials science.
Medicinal Chemistry
Research indicates that 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid possesses potential therapeutic properties that make it relevant for medicinal chemistry investigations:
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Anti-inflammatory activity: Studies have shown that the compound can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential applications in treating inflammatory conditions including arthritis.
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Analgesic properties: The compound has demonstrated pain-relieving effects in preliminary studies, indicating potential utility in addressing conditions such as headaches and menstrual cramps.
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Antimicrobial activity: Investigations have revealed efficacy against various bacterial strains, suggesting applications in developing new antimicrobial agents.
The proposed mechanism of action involves inhibition of enzymes involved in the synthesis of inflammatory mediators, though further research is needed to elucidate the exact molecular interactions.
Material Science
In material science, 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid finds applications due to its chemical structure and reactivity:
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Polymer applications: The compound can be incorporated into polymer matrices to enhance their properties. The methallyl group can participate in polymerization reactions, allowing the compound to be integrated into polymer chains or to serve as a crosslinking agent.
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Coating formulations: Its reactive nature makes it useful in developing protective coatings with specific performance characteristics.
Industrial research has demonstrated that polymers containing 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid exhibit enhanced mechanical strength and thermal stability compared to standard formulations, highlighting its value in material science applications.
Biological Activity
Anti-inflammatory and Analgesic Properties
The biological activity of 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid has been investigated in relation to its potential therapeutic applications. Research indicates that this compound exhibits significant anti-inflammatory effects, which may have relevance for treating various inflammatory conditions.
Studies have demonstrated that the compound can reduce levels of key inflammatory mediators, particularly cytokines such as TNF-alpha and IL-6, which play critical roles in the inflammatory cascade. This modulation of inflammatory pathways suggests potential applications in addressing conditions characterized by chronic inflammation.
The mechanism of action is thought to involve inhibition of specific enzymes involved in the inflammatory response, though the exact molecular targets remain under investigation. The compound's ability to modulate these pathways without significant toxicity makes it an interesting candidate for further development.
Antimicrobial Activity
Beyond its anti-inflammatory properties, 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid has demonstrated antimicrobial activity against various pathogenic bacteria. Evaluation studies have shown notable inhibition zones in agar diffusion tests, confirming its potential as an antimicrobial agent.
This antimicrobial efficacy suggests possible applications in:
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Development of new antimicrobial compounds to address growing concerns about antibiotic resistance
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Creation of antimicrobial coatings or materials for medical and industrial applications
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Formulation of topical treatments for bacterial skin infections
The dual anti-inflammatory and antimicrobial properties make this compound particularly interesting for applications where both activities would be beneficial, such as in treating inflammatory conditions with bacterial components.
Comparative Analysis with Similar Compounds
Understanding the unique properties of 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid is enhanced by comparing it with structurally related compounds. The table below presents a comparative analysis:
Compound Name | Structure Description | Unique Features |
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4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid | Benzoic acid derivative with a 2-methylprop-2-en-1-yloxy group at para position | Exhibits anti-inflammatory and antimicrobial activity |
3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid | Similar structure but with substituent at meta position | Studied for antimicrobial properties |
2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid | Positional isomer with substituent at ortho position | Different reactivity due to proximity of functional groups |
4-[(1-Methylprop-2-en-1-yl)oxy]benzoic acid | Similar structure but with different position of methyl group | Different stereochemical properties |
Benzoic Acid | Simple aromatic carboxylic acid | Lacks the methallyloxy group |
This comparison illustrates how slight structural modifications can significantly impact the chemical reactivity and biological activity of these compounds. The specific substitution pattern in 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid appears to optimize its anti-inflammatory and antimicrobial properties compared to its structural analogs.
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